molecular formula C14H14N4O2 B2596004 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340891-42-0

6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2596004
CAS No.: 1340891-42-0
M. Wt: 270.292
InChI Key: MWZNWEBTNNDRMG-UHFFFAOYSA-N
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Description

6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a pyrrolopyridinone core. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with a carboxylic acid derivative to form the oxadiazole ring.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Construction of the pyrrolopyridinone core: This involves the condensation of a suitable pyridine derivative with an amine, followed by cyclization and oxidation steps to form the pyrrolopyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Lacks the methyl group at the 1-position.

    6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: Lacks the 6H and 7H positions.

Uniqueness

The presence of the cyclopropyl group and the oxadiazole ring in 6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one imparts unique chemical and biological properties that distinguish it from similar compounds. These features contribute to its high reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-6-4-9-5-7-18(14(19)12(9)17)8-11-15-13(16-20-11)10-2-3-10/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZNWEBTNNDRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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